molecular formula C10H17N3O B1467470 (1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1249042-21-4

(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1467470
CAS No.: 1249042-21-4
M. Wt: 195.26 g/mol
InChI Key: NVXHLSIKYLWXAA-UHFFFAOYSA-N
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Description

(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

(1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the 1,2,3-triazole class of compounds, known for their diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in treating various diseases, particularly due to its unique structural features that allow for interaction with biological targets.

The chemical formula of this compound is C9H15N3OC_9H_{15}N_3O with a molecular weight of 181.24 g/mol. Its structural representation includes a cyclohexyl group attached to the triazole ring and a hydroxymethyl group at the fourth position.

PropertyValue
Chemical FormulaC9H15N3OC_9H_{15}N_3O
Molecular Weight181.24 g/mol
IUPAC NameThis compound
PubChem CID62401654

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways within cells. Its mechanism can involve:

  • Enzyme Inhibition : By binding to the active site of enzymes, it can prevent substrate access and inhibit enzymatic reactions.
  • Receptor Interaction : It may bind to cellular receptors, triggering downstream signaling cascades that affect cell behavior.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity
Studies have shown that triazole derivatives possess significant antimicrobial properties. The compound has been evaluated against various bacterial strains and fungi:

MicroorganismActivity
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal activity

Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. For instance, it has demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and MDA-MB-231:

  • Mechanism : Induction of apoptosis and cell cycle arrest in the G2/M phase.
  • IC50 Values : Comparable to known chemotherapeutic agents.

Case Studies

Recent studies have highlighted the effectiveness of this compound in various experimental settings:

  • Study on Antiproliferative Effects :
    • Objective : To evaluate the compound's effect on breast cancer cells.
    • Findings : The compound exhibited an IC50 value of approximately 52 nM against MCF-7 cells, indicating potent antiproliferative activity.
  • Mechanistic Investigation :
    • Objective : To elucidate the mechanism behind its anticancer effects.
    • Findings : The compound was found to disrupt tubulin polymerization, leading to mitotic catastrophe in treated cells.

Properties

IUPAC Name

[1-(cyclohexylmethyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c14-8-10-7-13(12-11-10)6-9-4-2-1-3-5-9/h7,9,14H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXHLSIKYLWXAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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